VR6G7RHH26
Description
VR6G7RHH26 (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Its structural features include a halogenated aromatic ring (bromo and chloro substituents) and a boronic acid functional group, contributing to its unique physicochemical and biological properties.
Properties
CAS No. |
1107-46-6 |
|---|---|
Molecular Formula |
C23H20N2O5S |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
4-[2-(benzenesulfonyl)ethyl]-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C23H20N2O5S/c26-19-13-11-18(12-14-19)25-23(28)21(22(27)24(25)17-7-3-1-4-8-17)15-16-31(29,30)20-9-5-2-6-10-20/h1-14,21,26H,15-16H2 |
InChI Key |
LZTWANPJOXEBPY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=C(C=C3)O)CCS(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=C(C=C3)O)CCS(=O)(=O)C4=CC=CC=C4 |
Synonyms |
1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VR6G7RHH26 typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolidine Ring: The initial step involves the condensation of hydrazine with a diketone to form the pyrazolidine ring. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Substitution Reactions: The next step involves the introduction of the hydroxyphenyl and phenyl groups through substitution reactions. This can be achieved by reacting the intermediate pyrazolidine with appropriate aryl halides in the presence of a palladium catalyst.
Sulfonylation: The final step involves the sulfonylation of the ethyl group using phenylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
VR6G7RHH26 undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the pyrazolidine ring can be reduced to form alcohol derivatives.
Substitution: The phenyl and phenylsulfonyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents such as bromine, chlorine, and nitrating agents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
VR6G7RHH26 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as arthritis and cancer.
Industry: Used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of VR6G7RHH26 involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, it may interact with cellular signaling pathways, modulating the expression of genes involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Key Properties:
- Solubility : 0.24 mg/mL (0.00102 mol/L), classified as "soluble" in aqueous systems .
- LogP Values :
- Bioactivity Profile: High gastrointestinal (GI) absorption. Blood-brain barrier (BBB) permeable. Non-inhibitor of CYP enzymes or P-glycoprotein (P-gp) .
- Synthetic Accessibility : Score of 2.07 (scale: 1 = easy, 10 = difficult), indicating moderate synthesis complexity .
Comparison with Similar Compounds
The following table compares VR6G7RHH26 with structurally and functionally analogous compounds, focusing on physicochemical properties, bioactivity, and synthesis.
Structural and Functional Insights:
Halogenated Boronic Acids :
- This compound and its closest analog, (3-Bromo-5-chlorophenyl)boronic acid (similarity score: 0.87), share high BBB permeability and GI absorption due to their moderate hydrophobicity (LogP ~2.0–2.3) and small molecular size .
- In contrast, 4-Bromo-2-chlorobenzoic acid (CAS 1761-61-1) lacks BBB permeability, likely due to ionization of the carboxylic acid group at physiological pH, reducing passive diffusion .
Conversely, C10H16N4O2 (CAS 723286-79-1) inhibits CYP2D6, limiting its therapeutic utility .
Synthetic Complexity :
- This compound’s synthesis requires palladium catalysts and precise reaction conditions, whereas 4-Bromo-2-chlorobenzoic acid is synthesized via simpler green chemistry methods using recyclable catalysts (e.g., A-FGO) .
Solubility and LogP Trends:
- Boronic acids (this compound and analogs) exhibit lower solubility compared to carboxylic acids (e.g., 4-Bromo-2-chlorobenzoic acid) due to reduced hydrogen-bonding capacity.
- The nitrogen-rich C10H16N4O2 has the lowest solubility (0.12 mg/mL), attributed to its larger size and polar functional groups .
Critical Research Findings
Boron vs. Carboxylic Acid Moieties :
- Boronic acids (e.g., this compound) exhibit superior target-binding specificity in enzyme inhibition studies compared to carboxylic acids, as seen in their use as proteasome inhibitors .
Halogen Effects :
- Bromo and chloro substituents enhance metabolic stability but may increase cytotoxicity in halogen-rich analogs .
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